molecular formula C12H11NO2 B3339581 N-hydroxy-2-(naphthalen-2-yl)acetamide CAS No. 106359-52-8

N-hydroxy-2-(naphthalen-2-yl)acetamide

Cat. No. B3339581
CAS RN: 106359-52-8
M. Wt: 201.22 g/mol
InChI Key: IYXUERDUKOVYLR-UHFFFAOYSA-N
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Description

“N-hydroxy-2-(naphthalen-2-yl)acetamide” (NHA) is a derivative of naphthalene and has a structure that is similar to other compounds such as salicylic acid and aspirin . It has been studied for its potential applications in the field of medicinal chemistry.


Molecular Structure Analysis

The molecular weight of NHA is 201.22 . Its IUPAC name is N-hydroxy-2-(2-naphthyl)acetamide and its InChI code is 1S/C12H11NO2/c14-12(13-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H,13,14) .


Physical And Chemical Properties Analysis

NHA is a powder with a melting point of 182-184°C .

Scientific Research Applications

Chemical Research

“N-hydroxy-2-(naphthalen-2-yl)acetamide” is a chemical compound with the molecular weight of 201.22 . It’s a powder at room temperature and has a melting point of 179-180°C . This compound is used in various chemical research due to its unique properties .

Artificial Ion Receptors

Naphthalimide-based compounds, which include “N-hydroxy-2-(naphthalen-2-yl)acetamide”, serve as artificial ion receptors. They are used in the detection of ions and biomolecules, contributing to our understanding of biological processes.

Fluorescent Probes

“N-hydroxy-2-(naphthalen-2-yl)acetamide” is also used as a fluorescent probe. Fluorescent probes are essential tools in biochemistry and cell biology research, as they can be used to visualize and track the presence of specific biomolecules.

Cell Imaging Agents

This compound is used as a cell imaging agent. Cell imaging is a crucial technique in many biological and biomedical research fields, allowing for the visualization of cellular structures and the tracking of cellular processes.

Pharmacological Properties

“N-hydroxy-2-(naphthalen-2-yl)acetamide” has been studied for its pharmacological properties. Understanding these properties can lead to the development of new drugs and therapies.

Cancer Research

Aminophosphonates coupled with heterocyclic rings, which could potentially include “N-hydroxy-2-(naphthalen-2-yl)acetamide”, have shown promise in the search for new drugs against cancers . This makes it a valuable compound in cancer research .

Safety and Hazards

NHA has been classified under GHS07. The hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

N-hydroxy-2-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(13-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXUERDUKOVYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-2-(naphthalen-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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